6-Methoxyphthalazine

Medicinal Chemistry PDE4 Inhibition Inflammation

Medicinal chemistry groups pursuing novel PDE4 inhibitors often face supply inconsistency for the precise 6-methoxyphthalazine scaffold. Substituting other 6-substituted isomers compromises the electronic and conformational properties critical for PDE4 active-site interaction. Our 6-Methoxyphthalazine (CAS 201033-36-5) resolves this with exact 6-methoxy regiochemistry, enabling systematic 1,4-derivatization for SAR exploration. - Consistent 97% purity ensures reliable SAR data across synthesis batches. - Ready stock eliminates lead time, accelerating your PDE4 inhibitor discovery program. - Standard shipping conditions simplify global procurement.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B13102566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyphthalazine
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN=NC=C2C=C1
InChIInChI=1S/C9H8N2O/c1-12-9-3-2-7-5-10-11-6-8(7)4-9/h2-6H,1H3
InChIKeyLKPNNHQRYJGPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyphthalazine: PDE4 Inhibitor Scaffold


6-Methoxyphthalazine (CAS: 201033-36-5, molecular weight: 160.17) is a nitrogen-containing heterocyclic compound belonging to the phthalazine class [1]. It is primarily recognized as a crucial building block in medicinal chemistry, specifically for synthesizing a novel series of phosphodiesterase type IV (PDE4) inhibitors [2]. The core scaffold is valued for its ability to be derivatized at positions 1 and 4, enabling the exploration of structure-activity relationships (SAR) for therapeutic targets in inflammation [2].

Scaffold PDE4 inhibitor design core
Derivatization Positions 1 & 4 for SAR exploration
Research Context Inflammation pathway target studies

6-Methoxyphthalazine: Why Structural Analogs Fail


Generic substitution with other 6-substituted phthalazine isomers or simpler scaffolds is not advisable for research focused on PDE4 inhibition. The substitution pattern on the phthalazine core, specifically the 6-methoxy group, dictates the molecule's electronic and conformational properties, which are critical for interaction with the PDE4 enzyme's active site. Literature demonstrates that the PDE5-inhibitory activity of 6-substituted phthalazines is significantly greater than that of their 7-substituted isomers, underscoring the functional impact of precise substitution [1]. Furthermore, the 6-methoxy group is a foundational element in a series of 1,4-disubstituted derivatives explicitly designed to replace the cyclopentyloxy moiety found in rolipram-like PDE4 inhibitors [2], indicating that this specific regiochemistry is non-negotiable for achieving the desired scaffold geometry and subsequent biological profile.

Regioisomer Mismatch

7-substituted phthalazine isomers may show lower PDE inhibitory activity; 6-methoxy regiochemistry is critical for target engagement.

Pharmacophore Divergence

Other PDE4 inhibitor scaffolds (e.g., rolipram core) do not replicate the 6-methoxyphthalazine geometry required for this series.

Electronic/Conformational Shift

Substitution at alternative positions or with different groups can alter electronic properties and binding conformation, impacting activity profile.

6-Methoxyphthalazine: PDE4 Differentiation Evidence


Rolipram Scaffold Differentiation

The 6-methoxyphthalazine scaffold serves as a distinct alternative to the traditional rolipram pharmacophore. Primary research demonstrates that 1,4-disubstituted derivatives built on the 6-methoxyphthalazine core are designed to explicitly replace the cyclopentyloxy moiety of rolipram analogues [1]. This structural modification is aimed at creating a new class of PDE4 inhibitors with potentially differentiated pharmacological properties. Preliminary evidence from the study suggests this class may offer reduced side effects and improved pharmacokinetic properties compared to established standards, though specific in vivo comparative data is not detailed in the abstract [1].

Rolipram Scaffold Differentiation
Reported
Phthalazine core replaces rolipram cyclopentyloxy moiety
Supports PDE4 inhibitor scaffold differentiation
Qualitative design comparison; in vivo comparative data not provided
Medicinal Chemistry PDE4 Inhibition Inflammation

Regiochemical Specificity in PDE Inhibition

The position of substitution on the phthalazine ring is critical for biological activity. A study on phosphodiesterase 5 (PDE5) inhibitors demonstrated that the PDE5-inhibitory activities of 6-substituted phthalazines were greater than those of their 7-substituted isomers [1]. While this study evaluated 6-cyano, nitro, and trifluoromethyl groups (not methoxy) for PDE5, it provides class-level evidence that the 6-position is a key determinant of potency and selectivity within phthalazine-based inhibitors [1].

Regiochemical Specificity (PDE5)
Class-level inference
6-substituted phthalazines: IC50 3.5–5.3 nM vs 7-isomers (lower activity)
Supports regiochemistry-dependent activity review
Data from PDE5; methoxy-specific PDE4 comparison not available
Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

6-Methoxyphthalazine: Anti-Inflammatory Drug Discovery Applications


Next-Generation PDE4 Inhibitor Scaffold

This compound is ideal for medicinal chemistry groups focused on developing novel, non-rolipram PDE4 inhibitors. The 6-methoxyphthalazine core allows for systematic derivatization at the 1- and 4-positions, enabling the exploration of new chemical entities for treating inflammatory diseases like asthma and COPD [1]. Its design purpose is to circumvent the structure of classic PDE4 inhibitors, potentially offering a path to therapeutics with improved safety profiles [1].

Regiochemical Impact on Bioactivity

Given the established importance of the 6-position for phthalazine-based PDE5 inhibitor activity [1], 6-Methoxyphthalazine serves as a valuable reference standard or starting material for comparative SAR studies. Researchers can use it to systematically probe how modifications at other ring positions (e.g., 1, 4, or 7) alter potency, selectivity, and pharmacokinetic behavior relative to this defined 6-methoxy-substituted baseline [2].

Conformational Analysis and Molecular Modeling

The 6-methoxy-1,4-disubstituted phthalazine series has been the subject of detailed conformational analysis to understand the bioactive conformation required for PDE IV inhibition [1]. This makes the 6-methoxyphthalazine scaffold a relevant tool for computational chemists conducting molecular modeling, docking studies, and 3D-QSAR to design more potent and selective phthalazine-based inhibitors across various targets like PDEs and VEGFR-2 [2].

Application
Selection Property
Validation Focus
PDE4 inhibitor lead design
6-Methoxyphthalazine core derivatization at positions 1 & 4
In vitro PDE4 inhibition and selectivity profiling
Regiochemical SAR exploration
Defined 6-methoxy substitution pattern
PDE isoform selectivity and potency comparison
Conformational analysis & docking
1,4-disubstituted scaffold geometry
Docking studies and 3D-QSAR for PDE4/VEGFR2

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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